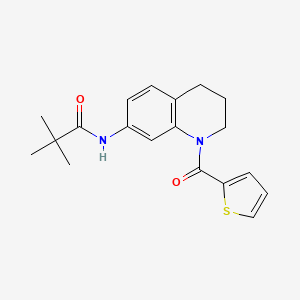
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide is a complex organic compound that integrates a thiophene ring with a tetrahydroquinoline moiety. This unique structure suggests potential biological activities and applications in medicinal chemistry. The compound's molecular formula is C18H18N2O2S with a molecular weight of 326.41 g/mol.
Structural Characteristics
The compound features several key structural elements:
- Thiophene ring : A five-membered heterocyclic compound containing sulfur.
- Tetrahydroquinoline moiety : A bicyclic structure that enhances biological activity through its interaction with biological targets.
- Pivalamide group : This amide functional group may influence the compound's solubility and bioavailability.
Biological Activity
Preliminary studies and related research suggest that compounds with similar structures exhibit significant biological activities. Here are some notable findings regarding the biological activity of this compound:
Antimicrobial Activity
Research indicates that compounds incorporating thiophene and tetrahydroquinoline structures can exhibit antimicrobial properties. For example, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains.
Antitumor Activity
Compounds structurally related to this compound have been investigated for their potential antitumor effects. Studies suggest that the presence of specific functional groups can enhance cytotoxicity against cancer cell lines.
Enzyme Inhibition
The compound may act as an inhibitor in biochemical pathways. For instance, related compounds have been identified as selective inhibitors of nitric oxide synthase (nNOS), which is critical in various physiological processes.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Contains thiophene and tetrahydroquinoline | Potent nNOS inhibitor |
| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Incorporates a pyrazole ring | Antitumor activity |
| 4-(Thiophen-2-carbonyl)phenol | Simple thiophenic structure | Antioxidant properties |
This table illustrates how the unique combination of heterocycles and functional groups in this compound contributes to its distinct biological profile compared to other compounds.
Case Studies
Several studies have focused on the synthesis and evaluation of biological activity for similar compounds:
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the thiophene ring significantly enhanced activity.
- Antitumor Screening : Research involving tetrahydroquinoline derivatives demonstrated promising results in inhibiting the growth of specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy.
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain thiophene-containing compounds effectively inhibited nNOS activity, which could lead to therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-19(2,3)18(23)20-14-9-8-13-6-4-10-21(15(13)12-14)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQLZHAEBVFLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














